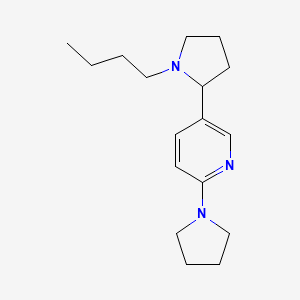

5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring both pyrrolidine and pyridine rings, makes it an interesting subject for research and industrial applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridin beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode könnte Folgendes umfassen:

Bildung des Pyrrolidinrings: Ausgehend von einem geeigneten Vorläufer kann der Pyrrolidinring durch Cyclisierungsreaktionen gebildet werden.

Anlagerung der Butylgruppe: Die Butylgruppe kann durch Alkylierungsreaktionen unter Verwendung von Butylhalogeniden eingeführt werden.

Bildung des Pyridinrings: Der Pyridinring kann durch Kondensationsreaktionen unter Verwendung geeigneter Aldehyde oder Ketone synthetisiert werden.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Pyrrolidin- und Pyridinrings unter spezifischen Reaktionsbedingungen, wie z. B. der Verwendung palladiumkatalysierter Kreuzkupplungsreaktionen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren, fortschrittlichen Katalysatoren und automatisierten Synthesetechniken umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsreaktionen können mit Wasserstoff oder Metallhydriden durchgeführt werden.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können auftreten, insbesondere am Pyridinring.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Wasserstoffgas mit Palladiumkatalysator, Natriumborhydrid.

Substitution: Halogenierungsmittel, Nucleophile wie Amine oder Thiole.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise könnte die Oxidation zu Pyridin-N-Oxiden führen, während die Reduktion vollständig gesättigte Derivate erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein in der organischen Synthese verwendet.

Biologie: Untersucht auf sein Potenzial als Ligand in biochemischen Assays.

Medizin: Erfforscht auf seine pharmakologischen Eigenschaften, wie z. B. die Wirkung auf bestimmte Rezeptoren oder Enzyme.

Industrie: Einsatz bei der Entwicklung fortschrittlicher Materialien, wie z. B. Polymere oder Katalysatoren.

5. Wirkmechanismus

Der Wirkmechanismus von 5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridin hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie könnte es mit molekularen Zielstrukturen wie Rezeptoren, Enzymen oder Ionenkanälen interagieren. Die beteiligten Wege könnten Signaltransduktion, Stoffwechselwege oder die Regulation der Genexpression umfassen.

Wirkmechanismus

The mechanism of action of 5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors, enzymes, or ion channels. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(Pyrrolidin-1-yl)pyridin: Fehlt die Butylgruppe, wodurch es weniger hydrophob ist.

5-(1-Methylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridin: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Butylgruppe.

Einzigartigkeit

Das Vorhandensein der Butylgruppe in 5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridin könnte einzigartige Eigenschaften wie erhöhte Hydrophobie, veränderte Bindungsaffinität zu biologischen Zielstrukturen und unterschiedliche Reaktivität in chemischen Reaktionen verleihen.

Eigenschaften

Molekularformel |

C17H27N3 |

|---|---|

Molekulargewicht |

273.4 g/mol |

IUPAC-Name |

5-(1-butylpyrrolidin-2-yl)-2-pyrrolidin-1-ylpyridine |

InChI |

InChI=1S/C17H27N3/c1-2-3-10-19-13-6-7-16(19)15-8-9-17(18-14-15)20-11-4-5-12-20/h8-9,14,16H,2-7,10-13H2,1H3 |

InChI-Schlüssel |

QUDITTSCFOGEQE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN1CCCC1C2=CN=C(C=C2)N3CCCC3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11807023.png)

![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid](/img/structure/B11807031.png)

![Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate](/img/structure/B11807041.png)